C18H23NO5S3
Overview
Description
C18H23NO5S3 is a useful research compound. Its molecular formula is this compound and its molecular weight is 429.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Behavior in Polymerization
The molecular structure C18H23NO5S3 has been investigated for its applications in catalysis. A study focused on sodium 2-arylimino-8-quinolates (C1–C8) revealed that these compounds exhibit catalytic activities in the ring-opening polymerization (ROP) of rac-lactide, leading to the production of polylactides with broad molecular weight distributions. The research highlighted how variations in substituents within the ligand framework of these compounds can influence their catalytic activities, with the least sterically hindered system (C1) demonstrating the highest conversion rates (Zhang et al., 2016).
Role in Advancing Scientific and Technological Revolution
The molecular formula this compound, while not explicitly mentioned, could be part of broader research initiatives like those supported by the National Natural Science Foundation of China (NSFC). The NSFC aims to promote cutting-edge scientific research, focusing on creative ideas, frontier science, application-driven basic research, and transdisciplinary leading-edge research. This kind of support and categorization (C1, C2, C3, and C4) might indirectly influence research involving complex molecules like this compound (Liu et al., 2021).
Involvement in Nanoparticle Synthesis
The compound may have implications in the synthesis of inorganic nanoparticles, a field critical for advancements in various industries, including electronics. While the specific compound isn't directly mentioned, the synthesis and characterization of novel materials often involve complex organic compounds. The research in this domain signifies the importance of novel materials in propelling technological advancements (Cushing et al., 2004).
Application in Biotechnology
The compound's structural complexity suggests potential roles in biotechnological applications. For instance, the field of applied research involving microbial conversion of single carbon compounds to value-added compounds, including biofuels or parts of heterologously expressed biochemical pathways, often requires intricate molecular structures for catalysis or as substrates. The research here emphasizes the potential of engineering native or traditional industrial platforms to enhance the output of valuable compounds, hinting at the utility of complex molecules like this compound (Chistoserdova, 2018).
Enhancing Scientific Research Productivity
Compounds with the complexity of this compound might play a role in improving programming productivity in scientific research applications. The development, usage, and maintenance of scientific software often involve intricate molecular modeling and simulations. The study highlights the emergence of scientific software frameworks that facilitate the development of applications from existing component libraries or for grid-enabling existing applications, potentially involving complex molecular simulations (Appelbe et al., 2007).
Properties
IUPAC Name |
(3S,4R)-4-(4-methoxy-3-methylphenyl)sulfonyl-1,1-dioxo-N-(2-thiophen-2-ylethyl)thiolan-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S3/c1-13-10-15(5-6-17(13)24-2)27(22,23)18-12-26(20,21)11-16(18)19-8-7-14-4-3-9-25-14/h3-6,9-10,16,18-19H,7-8,11-12H2,1-2H3/t16-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMJDNSJDWHSKX-WMZOPIPTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.